4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
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Overview
Description
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like methanol or chloroform and bases such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often include multi-step synthesis with intermediate purification steps to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- **2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride .
Uniqueness
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is unique due to its specific combination of the piperazine and pyrimidine rings, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H19ClN4O |
---|---|
Molecular Weight |
318.80 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |
InChI |
InChI=1S/C16H19ClN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-4-2-3-5-14(13)17/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
JJEQMQVIIJVACR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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